3,4,4',5-Tetrabromodiphenyl ether

Description

Overview of Polybrominated Diphenyl Ethers as Persistent Environmental Contaminants

Polybrominated diphenyl ethers (PBDEs) are a class of organobromine compounds that have been extensively used as flame retardants in a vast array of consumer and industrial products. researchgate.net Their application in electronics, furniture foam, textiles, and plastics was intended to reduce fire-related risks. researchgate.netnih.gov PBDEs are not chemically bound to the materials they are added to, which allows them to leach into the environment over time. nih.gov

Structurally, PBDEs consist of a diphenyl ether molecule that can be brominated with up to ten bromine atoms, resulting in 209 possible congeners. nih.govepa.gov These compounds are characterized by their chemical stability, which contributes to their effectiveness as flame retardants but also to their persistence in the environment. epa.gov

PBDEs are recognized as persistent organic pollutants (POPs) due to their resistance to degradation, potential for bioaccumulation in fatty tissues of organisms, and their ability to be transported over long distances from their sources. nih.govnih.gov Consequently, they have become ubiquitous environmental contaminants, detected in various matrices including air, water, soil, sediment, and wildlife, as well as in human tissues such as blood and breast milk. nih.govnih.gov The less brominated congeners, in particular, are considered more prone to bioaccumulation. epa.gov Due to these concerns, the production and use of several commercial PBDE mixtures have been restricted or phased out under international agreements like the Stockholm Convention. wikipedia.orgwikipedia.org

Table 1: General Properties of Polybrominated Diphenyl Ethers (PBDEs)

| Property | Description |

| Chemical Class | Organobromine Compounds |

| Primary Use | Flame Retardants |

| Structure | Two phenyl rings linked by an ether bridge, with bromine atom substituents. |

| Congeners | 209 possible variations based on the number and position of bromine atoms. |

| Environmental Fate | Persistent, bioaccumulative, and capable of long-range transport. |

Academic Context and Research Importance of 3,4,4',5-Tetrabromodiphenyl Ether (PBDE-81) within the Broader PBDE Congener Landscape

Within the extensive family of PBDEs, the tetrabromodiphenyl ether (tetraBDE) congeners, of which there are 42, have been a significant focus of academic research. This is largely because some tetraBDEs are major components of the commercial "Penta-BDE" mixture. wikipedia.orgnih.gov However, the academic interest in specific congeners is not uniform and tends to concentrate on those that are most prevalent in commercial products and, consequently, in the environment.

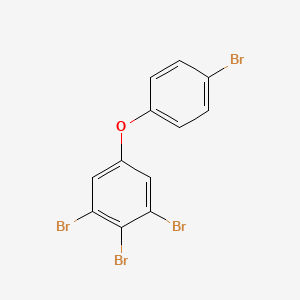

This compound, designated as PBDE-81, is one of these 42 tetraBDE isomers. nih.gov Its specific chemical structure is defined by the placement of bromine atoms at the 3, 4, 4', and 5 positions on the diphenyl ether backbone. nih.gov While congeners like 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) are well-documented as major components of commercial mixtures and are frequently detected in environmental and human samples, the academic profile of PBDE-81 is less prominent. epa.govnih.gov

The research importance of PBDE-81 primarily lies in the need for a comprehensive understanding of all 209 congeners to fully assess the environmental and toxicological impact of PBDEs as a whole. The study of less common congeners like PBDE-81 is crucial for several reasons:

Analytical Reference: The synthesis and availability of individual congeners, including PBDE-81, are essential for their use as analytical standards to accurately identify and quantify PBDEs in complex environmental samples.

Metabolic Pathways: Research into the degradation and metabolism of more complex PBDEs can reveal the formation of less-brominated congeners. While not extensively documented for PBDE-81, understanding such transformation pathways is a key area of PBDE research.

Structure-Activity Relationships: By studying the properties and toxicological profiles of a wide range of congeners, including those with different bromine substitution patterns like PBDE-81, researchers can develop structure-activity relationships to predict the behavior of other, less-studied congeners.

There is limited evidence to suggest that PBDE-81 is a significant component of the major commercial flame retardant mixtures. researchgate.net Its academic significance is therefore not derived from high environmental prevalence but from its role in completing the complex puzzle of PBDE congener analysis and toxicology. The scientific community's focus remains on the most abundant congeners; however, the study of congeners like PBDE-81 provides a more complete picture of this class of environmental contaminants.

Table 2: Chemical Identification of this compound (PBDE-81)

| Identifier | Value |

| Compound Name | This compound |

| PBDE Congener No. | PBDE-81 |

| IUPAC Name | 1,2,4-tribromo-5-(4-bromophenoxy)benzene |

| CAS Number | 446254-50-8 |

| Chemical Formula | C₁₂H₆Br₄O |

| Molar Mass | 485.79 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2,3-tribromo-5-(4-bromophenoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Br4O/c13-7-1-3-8(4-2-7)17-9-5-10(14)12(16)11(15)6-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULFOIXCXIWHJDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC(=C(C(=C2)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Br4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00879899 | |

| Record name | BDE-81 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

485.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446254-50-8 | |

| Record name | 3,4,4',5-Tetrabromodiphenyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446254508 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BDE-81 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00879899 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,4',5-TETRABROMODIPHENYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7RZS2DO934 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Occurrence and Global Distribution of Tetrabromodiphenyl Ethers

Spatiotemporal Environmental Concentrations

Detection and Quantification in Atmospheric Compartments

Specific measurements and quantification of 3,4,4',5-tetrabromodiphenyl ether in various atmospheric compartments, such as air and atmospheric particulate matter, are not extensively documented. While PBDEs, in general, are known to undergo long-range atmospheric transport, data for individual congeners like BDE-81 are sparse. nih.gov

Distribution Patterns in Sediments and Soils

Due to their hydrophobic nature, PBDEs tend to adsorb to solid matrices, making sediments and soils significant environmental sinks. nih.gov However, specific distribution patterns and concentration data for this compound in these compartments are not well-documented. Research has more commonly reported on other tetrabromodiphenyl ether congeners. environment-agency.gov.uk

Congener Profiles and Dominance within Environmental Samples

The congener profile of PBDEs in environmental samples is crucial for identifying sources and understanding environmental fate. However, existing studies on congener profiles rarely report this compound as a dominant congener. nih.gov The most frequently detected congeners in environmental and human samples are typically those that were major components of commercial pentaBDE and octaBDE mixtures. epa.gov

Sources and Environmental Release Pathways

The primary sources of PBDEs in the environment are linked to the manufacturing, use, and disposal of products treated with flame retardants. nih.govcolumbia.edu

Historical and Current Industrial Sources of PBDEs

Historically, commercial PBDE mixtures like pentabromodiphenyl ether (pentaBDE), octabromodiphenyl ether (octaBDE), and decabromodiphenyl ether (decaBDE) were the main industrial sources. nih.govnih.gov These mixtures were used in a wide array of products, including polyurethane foams, plastics for electronics, and textiles. nih.govcolumbia.edu Since PBDEs are additives and not chemically bound to the materials, they can be released into the environment throughout the product's lifecycle. columbia.edu While the production of pentaBDE and octaBDE has been phased out in many regions, products containing these mixtures are still in use and contribute to environmental contamination. epa.gov There is no specific information available that identifies this compound as a significant component of these historical commercial mixtures or from other specific industrial processes.

Release from Commercial PBDE Mixtures (e.g., PentaBDE)

The primary pathway for the entry of this compound into the environment is through its inclusion as a component in commercial PBDE mixtures, particularly the PentaBDE formulation. These technical mixtures are not composed of a single congener but are complex blends of various PBDEs. researchgate.net

Commercial PentaBDE products, such as DE-71, are predominantly composed of tetra- and pentabrominated congeners, with smaller amounts of hexa- and tribrominated congeners. lsu.edu Detailed analyses of these commercial mixtures have identified dozens of distinct PBDE congeners. nih.govacs.org While major components like BDE-47 and BDE-99 are the most well-documented, other tetrabromodiphenyl ether isomers, including BDE-81, are present, typically at much lower concentrations. nih.govacs.org The exact congener composition can vary between different commercial products and even between different batches of the same product.

The release from these mixtures can occur during manufacturing, transportation, and formulation into end products. Industrial facilities that produced or used PentaBDE mixtures are significant point sources for environmental contamination.

Table 1: Major Congener Composition of a Typical Commercial PentaBDE Mixture (DE-71) This table represents the most abundant congeners. Other congeners, including various tetrabromodiphenyl ethers, are present in smaller amounts.

Emissions from Electronic Waste (E-waste) Recycling and Disposal Sites

Electronic and electrical equipment (e-waste) represents a significant reservoir of PBDEs, including tetrabromodiphenyl ethers. lsu.edu These compounds were incorporated into plastics used for casings of televisions and computers, circuit boards, and other electronic components to meet fire safety standards. nih.gov Consequently, e-waste recycling and disposal sites have become major sources of PBDE emissions into the environment. lsu.eduresearchgate.net

During recycling operations, processes such as dismantling, shredding, and melting of plastic components can release PBDE-laden dust particles into the air. nih.gov Informal e-waste processing, which is common in some parts of the world, often involves crude methods like open burning to recover valuable metals. lsu.edu These thermal processes can not only release the original PBDE congeners but also lead to the formation of other toxic byproducts and the debromination of higher brominated congeners to more bioavailable lower brominated forms. lsu.edu

Studies conducted at e-waste sites have consistently shown elevated levels of various PBDE congeners in surrounding soil, air, and sediments, indicating significant local contamination. researchgate.net While BDE-209 (from DecaBDE) is often the dominant congener found in e-waste plastics, congeners associated with PentaBDE, including the tetrabromodiphenyl ether group, are also frequently detected. nih.gov

Diffuse Environmental Dissemination from In-use Products

Beyond point sources like manufacturing and e-waste sites, a significant portion of PBDE environmental contamination occurs through diffuse dissemination from the vast number of consumer products still in use or present in homes, offices, and vehicles. researchgate.net Products containing PentaBDE mixtures, such as polyurethane foam in furniture and carpet padding, and plastics in older electronics, continuously release PBDEs into the indoor environment. alsglobal.comresearchgate.net

The release mechanism involves the volatilization of the compounds from the product surface into the air and the abrasion of the product material, generating contaminated household dust. researchgate.net House dust is recognized as a primary route of human exposure to PBDEs. acs.org Over time, these PBDEs are transported from the indoor to the outdoor environment through air exchange, and are introduced into wastewater streams during cleaning activities. researchgate.net

Table 2: Compound Names

Environmental Fate and Transformation Mechanisms of Tetrabromodiphenyl Ethers

Abiotic Transformation Processes

Abiotic processes, driven by physical and chemical factors in the environment, play a crucial role in the transformation of 3,4,4',5-tetrabromodiphenyl ether. These processes can lead to the degradation of the parent compound, potentially forming products with different toxicological profiles.

Photodegradation Pathways and Kinetics

Photodegradation, the breakdown of molecules by light, is a primary abiotic transformation route for many PBDEs. While specific kinetic data for this compound are not extensively available, the general principles of PBDE photolysis can be applied to understand its likely fate.

Sunlight provides the necessary energy to initiate the photodegradation of PBDEs. The process can occur through direct photolysis, where the molecule itself absorbs light, or indirect photolysis, mediated by other light-absorbing substances in the environment that generate reactive species.

Hydroxyl radicals (•OH), highly reactive oxygen species, are known to play a significant role in the degradation of organic pollutants in aquatic and atmospheric environments. copernicus.orgnih.govnih.gov These radicals can be generated through the photolysis of various natural water components, such as nitrate (B79036) and dissolved organic matter. copernicus.org In the context of PBDEs, hydroxyl radicals can initiate degradation by adding to the aromatic rings or abstracting hydrogen atoms, leading to further reactions. nih.govnih.gov For instance, studies on other tetrabromodiphenyl ether congeners like BDE-47 have shown that the presence of hydroxyl radicals contributes to their transformation. nih.gov It is therefore highly probable that hydroxyl radicals also participate in the degradation of this compound in sunlit environments.

A primary pathway in the photolysis of PBDEs is reductive debromination, the stepwise removal of bromine atoms. nih.govresearchgate.net This process is significant because it leads to the formation of lower-brominated diphenyl ethers, which may have different environmental behaviors and toxicities. The position of the bromine atoms on the diphenyl ether structure influences the rate and pathway of debromination. nih.gov

While specific studies on this compound are limited, research on other PBDEs indicates that debromination can occur through the homolytic cleavage of the carbon-bromine (C-Br) bond upon absorption of light energy. researchgate.net This cleavage results in the formation of a phenyl radical and a bromine radical. The phenyl radical can then abstract a hydrogen atom from the surrounding medium (e.g., water or organic solvents) to form a debrominated diphenyl ether. The general preference for debromination is often observed at the para and meta positions over the ortho position due to steric hindrance. nsf.gov

In addition to debromination, hydroxylation is another important photodegradation pathway for PBDEs, leading to the formation of hydroxylated PBDEs (OH-PBDEs). nih.govresearchgate.net These products are of particular concern as they can exhibit higher toxicity than the parent compounds. The formation of OH-PBDEs can occur through the reaction of the parent compound with photochemically generated hydroxyl radicals. researchgate.net For some PBDEs, direct photolysis in the presence of water can also lead to hydroxylation. nih.gov

Electrochemical Reduction Studies

Electrochemical reduction offers a controlled method to study the degradation of halogenated organic compounds and can provide insights into their environmental redox transformations.

The electrochemical reduction of PBDEs primarily involves reductive debromination. nih.govresearchgate.net This process can occur through two main mechanisms: direct electron transfer or mediated electron transfer, which can involve hydrogen atom transfer.

In a direct electron transfer mechanism, an electron is transferred from the electrode to the PBDE molecule, forming a radical anion. This unstable intermediate can then lose a bromide ion to form a phenyl radical, which is subsequently reduced and protonated to yield the debrominated product.

Alternatively, the reduction can be mediated by species that facilitate the transfer of hydrogen atoms. For example, in the presence of a proton source, hydrogen atoms can be generated at the electrode surface and then react with the PBDE molecule, leading to the cleavage of the C-Br bond and its replacement with a C-H bond. nih.gov Studies on other PBDEs have shown that the choice of electrode material and solvent can influence the dominant debromination mechanism. nih.govresearchgate.net For instance, some metals favor electron transfer, while others are more effective at promoting hydrogen atom transfer. nih.gov While specific experimental data for the electrochemical reduction of this compound is scarce, the principles observed for other congeners provide a framework for understanding its potential reductive transformation pathways. researchgate.net

Influence of Electrode Materials and Reaction Conditions

The electrochemical degradation of brominated diphenyl ethers, such as this compound, is significantly influenced by the choice of electrode material and the specific reaction conditions employed. Research into the electrochemical reduction of the related congener, 2,2′,4,4′-tetrabromodiphenyl ether (BDE-47), provides valuable insights into these factors.

Studies have demonstrated that palladium-modified metal foam electrodes (Ni, Cu, and Ag) can effectively degrade BDE-47. researchgate.net The efficiency of this degradation is dependent on the palladium loading, with a 15.16% Pd/Ni foam electrode showing the highest performance. researchgate.net The underlying degradation mechanisms vary with the support metal. For Pd/Ni and Pd/Ag electrodes, the primary mechanism is hydrogen atom transfer, whereas for Pd/Cu, electron transfer is the dominant process. researchgate.net

The composition of the electrolyte, current intensity, and the degree of bromination of the polybrominated diphenyl ether (PBDE) congeners all play a role in the degradation efficiency. The presence of electrolytes has been found to inhibit the degradation of BDE-47. researchgate.net Conversely, the degradation rate increases with current density up to a certain point (peaking at 4 mA in one study), after which it decreases. researchgate.net Furthermore, Pd/Ni foam electrodes have been shown to be effective in degrading PBDEs with varying levels of bromination. researchgate.net

The stability and reusability of these catalytic electrodes are also critical considerations. Cycling tests have revealed a decrease in degradation efficiency over successive uses, which is attributed to the loss of palladium and structural damage to the foam electrode. researchgate.net These findings highlight the importance of optimizing both the electrode composition and reaction parameters to develop efficient and durable electrochemical systems for the remediation of PBDEs.

Interactive Data Table: Influence of Electrode Materials on BDE-47 Degradation

Below is an interactive table summarizing the degradation efficiency of BDE-47 using different palladium-modified metal foam electrodes.

| Electrode Material | Palladium Loading (%) | Degradation Efficiency (%) | Primary Degradation Mechanism |

| Pd/Ni Foam | 15.16 | High | Hydrogen Atom Transfer |

| Pd/Cu Foam | 9.37 | Moderate | Electron Transfer |

| Pd/Ag Foam | 10.26 | Moderate | Hydrogen Atom Transfer |

Data synthesized from a study on the electrochemical reduction of BDE-47. researchgate.net

Other Chemical Degradation Routes in Environmental Media

Beyond electrochemical methods, other chemical degradation pathways for tetrabromodiphenyl ethers exist in the environment. One significant route is thermal degradation. For instance, the thermal degradation of BDE-47 has been studied using synthesized Fe–Al composite oxides. researchgate.net The properties of these composite oxides, which can be controlled by the synthesis conditions, influence the hydrodebromination products formed during degradation. researchgate.net This process can lead to the formation of lower brominated diphenyl ethers. researchgate.net

Biotic Transformation Processes

Biodegradation in Environmental Matrices (e.g., Soil, Water)

The biodegradation of tetrabromodiphenyl ethers is a critical process influencing their persistence in the environment. These compounds are known to be environmentally persistent and can bioaccumulate in organisms. nih.gov

Aerobic Biodegradation Mechanisms

Under aerobic conditions, the biodegradation of some PBDE congeners has been observed. For instance, a strain of Bacillus sp. has been identified that can degrade BDE-47 aerobically. researchgate.net The white-rot fungus Phanerochaete chrysosporium is also capable of effectively degrading BDE-47, with its extracellular enzymes playing a significant role in this process. nih.gov The degradation by this fungus proceeds primarily through hydroxylation, leading to the formation of mono-hydroxylated PBDEs and bromophenols. nih.gov

Anaerobic Biodegradation Processes

In anaerobic environments, the biodegradation of tetrabromodiphenyl ethers often proceeds through reductive debromination. Studies on BDE-47 in anaerobic river sediments have shown that microorganisms can carry out stepwise debromination, resulting in the formation of lower brominated congeners such as BDE-28, BDE-17, and BDE-4. nih.gov The bioavailability of BDE-47 to the degrading microorganisms in these sediments is a key factor and appears to be controlled by the black carbon content of the sediment, which influences the desorption of the compound. nih.gov

Microbial (Bacterial and Fungal) Biotransformation Pathways

Various microorganisms have been shown to biotransform tetrabromodiphenyl ethers. As mentioned, the bacterium Bacillus sp. can degrade BDE-47 under aerobic conditions. researchgate.net The fungus Phanerochaete chrysosporium utilizes an oxidative pathway involving hydroxylation to break down BDE-47. nih.gov The degradation products include hydroxylated PBDEs and bromophenols, which can be further transformed or mineralized by the fungus. nih.gov

Microalgae also play a role in the transformation of these compounds. The microalga Chlorella can remove BDE-47 from the environment through adsorption, uptake, and metabolism. nih.gov The metabolic pathways in Chlorella include debromination, hydroxylation, and methoxylation, with oxidative transformation to hydroxylated products being the primary initial step. nih.govresearchgate.net

Interactive Data Table: Microbial Biotransformation of BDE-47

The following table provides a summary of microbial species capable of transforming BDE-47 and the observed degradation pathways.

| Microorganism | Environment | Transformation Pathway(s) | Key Metabolites |

| Bacillus sp. | Aerobic | Degradation | Not specified |

| Phanerochaete chrysosporium | Aerobic | Hydroxylation | Mono-hydroxylated PBDEs, Bromophenols |

| Chlorella sp. | Aquatic | Debromination, Hydroxylation, Methoxylation | Hydroxylated products |

| Mixed microbial consortia | Anaerobic Sediment | Reductive Debromination | BDE-28, BDE-17, BDE-4 |

This table is a compilation of findings from various studies on the microbial degradation of BDE-47. researchgate.netnih.govnih.govnih.gov

Limited Research Hinders Detailed Analysis of this compound Biotransformation

A comprehensive review of available scientific literature reveals a significant gap in the understanding of the environmental fate and transformation of the specific polybrominated diphenyl ether (PBDE) congener, this compound, also known as BDE-81. While extensive research has been conducted on the biotransformation of other PBDEs, particularly BDE-47, BDE-99, and BDE-209, specific data for BDE-81 is notably absent. This scarcity of targeted research prevents a detailed analysis of its biotransformation products and the factors influencing its degradation.

The biotransformation of PBDEs is a critical area of environmental science, as the breakdown of these persistent organic pollutants can lead to the formation of metabolites with potentially different toxicity profiles than the parent compounds. Generally, the metabolic pathways for PBDEs include debromination, hydroxylation, and cleavage of the ether bond.

General Biotransformation Pathways of PBDEs:

Debromination: This process involves the removal of bromine atoms, leading to the formation of lower brominated diphenyl ether congeners. This is a significant transformation pathway observed for many PBDEs in various environmental matrices and biological systems.

Hydroxylation: The addition of one or more hydroxyl (-OH) groups to the diphenyl ether structure results in the formation of hydroxylated PBDEs (OH-PBDEs). These metabolites have garnered considerable attention due to their structural similarity to thyroid hormones and their potential for increased toxicity.

Formation of Methoxylated PBDEs (MeO-PBDEs): In some organisms, OH-PBDEs can be further metabolized to form methoxylated PBDEs.

Ether Bond Cleavage: The breaking of the ether linkage in the PBDE molecule can result in the formation of bromophenol metabolites.

The efficiency of these biotic degradation processes is known to be influenced by a variety of environmental factors. These can include the pH and temperature of the surrounding environment, as well as the presence of other contaminants that might enhance or inhibit microbial activity.

Despite this general understanding of PBDE biotransformation, the specific application of these principles to this compound remains speculative without direct experimental evidence. The unique bromine substitution pattern of BDE-81 likely influences its susceptibility to enzymatic attack and the specific metabolites that are formed. Without dedicated studies on BDE-81, it is not possible to provide a scientifically accurate account of its specific biotransformation products or the precise conditions that affect its degradation. Further research is imperative to fill this knowledge gap and to fully assess the environmental risks associated with this particular PBDE congener.

Environmental Remediation Technologies for Tetrabromodiphenyl Ethers

Chemical and Electrochemical Remediation Approaches

Electrochemical Reduction and Debromination

No specific studies detailing the electrochemical reduction and debromination of 3,4,4',5-Tetrabromodiphenyl ether were identified. Research in this area predominantly focuses on other PBDE congeners, leaving a knowledge gap regarding the specific reaction kinetics, degradation products, and optimal conditions for BDE-85.

Advanced Oxidation Processes for Degradation

Biological Remediation Techniques

Engineered Microbial Degradation Systems (e.g., Aerobic, Anaerobic Bioreactors)

While microbial degradation is a key area of research for PBDE remediation, specific data on the performance of engineered microbial systems, whether aerobic or anaerobic bioreactors, for the targeted degradation of this compound is lacking. Studies on microbial consortia or isolated strains capable of degrading this specific congener, along with their metabolic pathways and degradation rates, are not well-documented.

Phytoremediation Potential for Contaminated Environments

The potential for using plants to remediate environments contaminated with this compound remains largely unexplored. There is a dearth of studies investigating the uptake, translocation, and metabolism of BDE-85 in various plant species, which is essential for assessing its phytoremediation potential.

Mechanistic Understanding of Remediation Processes at a Molecular Level

A detailed mechanistic understanding of the remediation processes for this compound at the molecular level is contingent on the availability of experimental data from the aforementioned remediation techniques. Without specific studies on BDE-85, any discussion on the molecular mechanisms of its degradation would be speculative and extrapolated from other, structurally different, PBDE congeners.

Future Research Trajectories and Current Knowledge Gaps in Tetrabromodiphenyl Ether Research

Advancements in Analytical Methodologies for Ultra-Trace Detection and Metabolite Profiling

The accurate detection and quantification of BDE-71 and its metabolites at ultra-trace levels in complex environmental and biological matrices remain a significant challenge. thermofisher.com Current methods, primarily based on gas chromatography-mass spectrometry (GC-MS), face hurdles such as matrix interference and the chromatographic separation of closely related congeners like BDE-49 and BDE-71. thermofisher.comwaters.com

Future research should prioritize the development of more sensitive and selective analytical methods. Innovations in high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) offer promising avenues for achieving lower detection limits and reducing false positives. thermofisher.comcdc.gov The use of advanced ionization techniques, such as electron capture negative ionization (ECNI), has shown high sensitivity for compounds with four or more bromine atoms. cdc.gov Furthermore, optimizing extraction and clean-up procedures is crucial to minimize matrix effects and improve recovery rates. nih.gov Pressurized liquid extraction (PLE) has demonstrated comparable results to traditional Soxhlet extraction while significantly reducing time and solvent consumption. nih.gov

Metabolite profiling is another critical area requiring advancement. Identifying and quantifying the various hydroxylated (OH-PBDEs) and methoxylated (MeO-PBDEs) metabolites of BDE-71 is essential for a complete toxicological assessment, as these transformation products can be more toxic than the parent compound. nih.govmdpi.com Techniques like ultra-high performance liquid chromatography coupled with mass spectrometry (UHPLC-MS) are being employed for metabolomics studies to understand the cellular impacts of BDE-71 exposure. nih.govhkbu.edu.hk

Table 1: Current and Emerging Analytical Techniques for BDE-71 and its Metabolites

| Technique | Advantages | Challenges | Future Directions |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Well-established, good for congener-specific analysis. cdc.gov | Matrix interference, co-elution of isomers (e.g., BDE-49 and BDE-71). thermofisher.comwaters.com | Development of more selective columns and detectors. thermofisher.com |

| High-Resolution Mass Spectrometry (HRMS) | High selectivity and sensitivity, reduces interferences. thermofisher.com | Higher cost and complexity. | Increased accessibility and development of user-friendly platforms. |

| Tandem Mass Spectrometry (MS/MS) | High selectivity through selective reaction monitoring (SRM). thermofisher.com | Requires method development for each analyte. | Expansion of SRM libraries for BDE metabolites. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Suitable for more polar metabolites and thermally labile compounds. cdc.gov | Lower sensitivity for some non-polar congeners compared to GC-MS. | Improved ionization sources and column chemistries. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural information for metabolite identification. nih.gov | Lower sensitivity compared to mass spectrometry techniques. | Combination with MS for comprehensive metabolite characterization. |

Comprehensive Understanding of Environmental Transport and Multimedia Partitioning

BDE-71, like other polybrominated diphenyl ethers (PBDEs), is subject to long-range environmental transport, leading to its presence in remote ecosystems. environment-agency.gov.uk However, a detailed understanding of its transport dynamics and partitioning between different environmental compartments (air, water, soil, sediment, and biota) is still incomplete. nih.gov

Future research should focus on several key areas. Firstly, a better understanding of air-surface exchange processes, particularly the role of vegetation in the "hop-on, hop-off" migration of PBDEs, is needed. nih.govresearchgate.net Studies have shown that a significant portion of BDE-47 deposited on vegetation can return to the atmosphere, suggesting a cycle of deposition and volatilization. nih.gov

Secondly, the influence of soil and sediment characteristics on the sorption and bioavailability of BDE-71 requires further investigation. PBDEs have a high affinity for organic carbon in soil and sediment, which significantly influences their persistence. nih.gov The role of colloids and nanoparticles in facilitating the transport of PBDEs in aquatic systems is an emerging area of research. researchgate.netrsc.org Studies indicate that PBDEs can bind to these mobile particles, enhancing their downward migration in soil and transport in groundwater. researchgate.net

Finally, the degradation rates of BDE-71 in various environmental media, which are currently not well-defined, are critical for accurate fate modeling. nih.gov

Elucidation of Novel Biotransformation Pathways and Enzymatic Mechanisms in Diverse Organisms

The biotransformation of BDE-71 is a critical determinant of its ultimate toxicity. In many organisms, BDE-71 can be metabolized into more toxic hydroxylated and methoxylated derivatives. nih.govmdpi.comdiva-portal.org While some metabolic pathways have been identified, a comprehensive understanding across a wide range of organisms is lacking.

A key area for future research is the identification of the specific enzymes responsible for BDE-71 metabolism. In humans, cytochrome P450 enzymes, particularly CYP2B6, have been shown to play a predominant role in the oxidative metabolism of BDE-47, a structurally similar congener, to OH-PBDEs. nih.gov Further studies are needed to determine if similar pathways are dominant for BDE-71 and to explore the enzymatic activities in other species, including wildlife.

Research should also investigate novel biotransformation pathways. For example, studies in earthworms have suggested that methoxylation could be a significant metabolic pathway for some PBDEs. nih.gov The potential for debromination, the process of removing bromine atoms, is also crucial as it can alter the toxicity and persistence of the compound. basmaa.org Understanding these pathways is essential for predicting the formation of potentially harmful metabolites in different organisms and ecosystems.

Metabolomics studies are proving to be valuable tools for investigating the broader biochemical effects of BDE-71 exposure, revealing impacts on pathways such as pyrimidine (B1678525) and purine (B94841) metabolism. nih.govhkbu.edu.hk

Development and Optimization of Sustainable Environmental Remediation Technologies

Given the persistence and potential toxicity of BDE-71, the development of effective and environmentally friendly remediation technologies is a priority. Current approaches include both biological and chemical methods, each with its own set of advantages and limitations. oaepublish.comnih.gov

Future research should focus on optimizing existing technologies and exploring novel, sustainable solutions. Bioremediation, which utilizes microorganisms to break down contaminants, is a promising approach. oaepublish.com Combining anaerobic and aerobic processes has been proposed as a method for the complete destruction of PBDEs, with the anaerobic stage facilitating debromination and the aerobic stage breaking down the diphenyl ether core. oaepublish.com The use of crude enzyme extracts from bacteria like Pseudomonas aeruginosa has also shown potential for degrading highly brominated PBDEs. nih.gov

Chemical treatment methods, such as photodegradation and the use of zero-valent iron, have demonstrated the ability to degrade PBDEs. nih.gov Further research could focus on enhancing the efficiency of these methods and minimizing any potentially harmful byproducts. Thermal treatment with recirculation of sludge and ash has also shown high removal efficiency for PBDEs in waste streams. nih.gov

A key challenge is the management of waste containing PBDEs, such as plastics and electronic waste. nih.gov Integrated management strategies that involve proper characterization, segregation, and treatment are necessary to prevent the release of BDE-71 into the environment. nih.gov

Table 2: Comparison of Remediation Technologies for PBDEs

| Technology | Mechanism | Advantages | Disadvantages | Research Needs |

| Bioremediation | Microbial degradation. oaepublish.com | Environmentally friendly, potentially low cost. | Can be slow, effectiveness depends on environmental conditions. oaepublish.com | Isolation and engineering of more efficient microbial strains. |

| Photodegradation | Breakdown by light. nih.gov | Can be effective for surface contamination. | Limited penetration into soil and sediment. | Development of photosensitizers to enhance degradation. |

| Zero-Valent Iron (ZVI) | Reductive debromination. nih.gov | Effective for a range of halogenated compounds. | Potential for passivation of the iron surface. | Optimization of ZVI particle size and delivery methods. |

| Thermal Treatment | High-temperature destruction. nih.govnih.gov | High removal efficiency. nih.gov | High energy consumption, potential for formation of toxic byproducts. nih.gov | Optimization of combustion conditions to minimize emissions. |

| Sorption | Binding to a sorbent material. oaepublish.com | Can effectively remove PBDEs from water. | Disposal of the spent sorbent material. oaepublish.com | Development of regenerable and cost-effective sorbents. |

Integrated Modeling Approaches for Predicting Environmental Fate and Distribution

Predictive models are essential tools for understanding the long-term environmental fate and distribution of BDE-71. Multimedia fugacity models are commonly used to estimate the partitioning of chemicals between different environmental compartments. nih.govresearchgate.net These models indicate that PBDEs will largely partition to organic carbon in soil and sediment. nih.gov

However, the accuracy of these models is limited by the availability of reliable input data, particularly degradation rates and air-surface exchange coefficients. nih.gov Future research should focus on generating these critical data to improve the predictive power of the models.

Integrating different modeling approaches can provide a more holistic understanding of BDE-71's environmental behavior. For example, combining fate and transport models with bioaccumulation models can help to predict the potential for BDE-71 to enter and magnify in food webs. environment-agency.gov.uk Furthermore, dynamic models (Level IV) that can simulate changes in emissions over time are needed to predict how the environment will respond to reductions in BDE-71 inputs. cefic-lri.org

Global multimedia models are also crucial for understanding the long-range transport potential of BDE-71 and the role of processes like photolysis in the formation of lower-brominated, and potentially more toxic, PBDEs from the degradation of more highly brominated congeners. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.